
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method includes the reaction of 1,5-dichloro-2-fluorobenzene with fluoromethanol under specific conditions to introduce the fluoromethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dichloro-2-fluoro-4-methoxybenzene
- 1,5-Dichloro-2-fluoro-4-chloromethoxybenzene
- 1,5-Dichloro-2-fluoro-4-bromomethoxybenzene
Uniqueness
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1804886-43-8 |
|---|---|
Molekularformel |
C7H4Cl2F2O |
Molekulargewicht |
213.01 g/mol |
IUPAC-Name |
1,5-dichloro-2-fluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(12-3-10)2-6(4)11/h1-2H,3H2 |
InChI-Schlüssel |
ROIZOMMJLXZAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



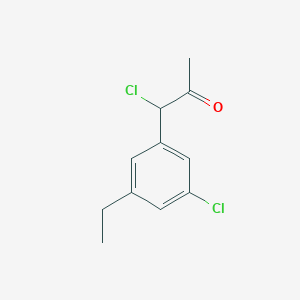
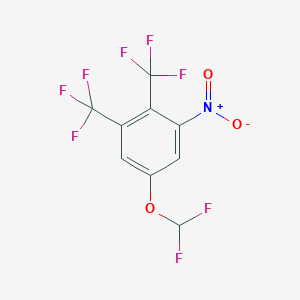
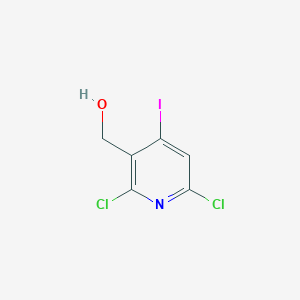



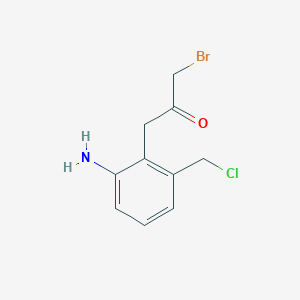
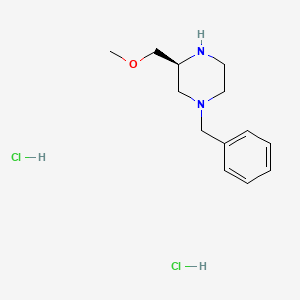
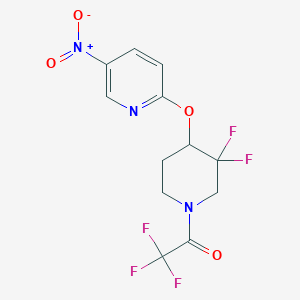

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)

